Óxido de cobalto(II);óxido(oxo)alumano

Descripción general

Descripción

Cobalt(2+);oxido(oxo)alumane is a compound that has garnered significant attention in the field of chemistry due to its unique properties and applications. This compound is known for its role as a reactive intermediate in various oxidative transformation processes, making it a valuable component in both academic research and industrial applications.

Aplicaciones Científicas De Investigación

Cobalt(2+);oxido(oxo)alumane has a wide range of scientific research applications. In chemistry, it is used as a catalyst in oxidative transformation processes. In biology and medicine, cobalt compounds are studied for their antimicrobial and anticancer properties . Industrially, cobalt(2+);oxido(oxo)alumane is used in the production of pigments, ceramics, and as a component in catalytic converters .

Mecanismo De Acción

Target of Action:

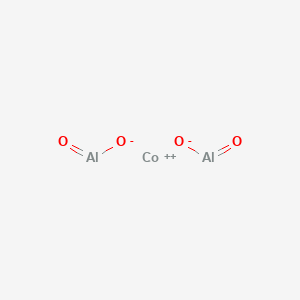

Cobalt(2+);oxido(oxo)alumane, also known as Co-OECs , is a coordination complex containing an oxo ligand . Formally O²⁻, the oxo ligand can be bound to one or more metal centers, commonly existing as bridging ligands . These oxo ligands stabilize high oxidation states of the metal. Co-OECs are found in several metalloproteins, including molybdenum cofactors and iron-containing enzymes .

Mode of Action:

Co-OECs play a crucial role in oxygen evolution during photosynthesis. They serve as intermediates in the conversion of water (H₂O) to molecular oxygen (O₂). The oxo ligands facilitate the transfer of oxygen atoms, making them essential for this vital biological process .

Action Environment:

Environmental factors significantly influence Co-OEC efficacy and stability:

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cobalt(2+);oxido(oxo)alumane can be synthesized through several methods. One common approach involves the high-temperature calcination of cobalt(II) oxide and aluminum oxide. This process typically uses aluminum nitrate, cobalt nitrates, diethylene glycol monoethyl ether, and citric acid as precursor materials . The sol-gel technique is often employed to prepare bright blue ceramic CoAl2O4 nanocrystals, which are a form of cobalt(2+);oxido(oxo)alumane .

Industrial Production Methods: In industrial settings, cobalt(2+);oxido(oxo)alumane is produced by high-temperature calcination, where cobalt(II) oxide and aluminum oxide are homogeneously and ionically interdiffused to form a crystalline matrix of spinel . This method ensures the production of high-purity cobalt(2+);oxido(oxo)alumane suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions: Cobalt(2+);oxido(oxo)alumane undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role as a catalyst and in other chemical processes.

Common Reagents and Conditions: Common reagents used in reactions involving cobalt(2+);oxido(oxo)alumane include mineral acids, which react with the compound to form corresponding cobalt salts . High-temperature conditions are often required to facilitate these reactions, particularly in industrial applications.

Major Products Formed: The major products formed from reactions involving cobalt(2+);oxido(oxo)alumane include various cobalt salts and oxides. These products are valuable in different chemical processes and applications .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to cobalt(2+);oxido(oxo)alumane include cobalt(II) oxide, cobalt(II,III) oxide, and cobalt aluminate blue spinel . These compounds share similar chemical properties and applications but differ in their specific uses and reactivity.

Uniqueness: Cobalt(2+);oxido(oxo)alumane is unique due to its specific structure and reactivity, which make it particularly effective as a catalyst in oxidative transformation processes. Its ability to form a crystalline matrix of spinel during high-temperature calcination sets it apart from other cobalt compounds .

Propiedades

Número CAS |

1333-88-6 |

|---|---|

Fórmula molecular |

AlCoO |

Peso molecular |

101.914 g/mol |

Nombre IUPAC |

cobalt(2+);oxido(oxo)alumane |

InChI |

InChI=1S/Al.Co.O |

Clave InChI |

IXSFKRYQGDWMJD-UHFFFAOYSA-N |

SMILES |

[O-][Al]=O.[O-][Al]=O.[Co+2] |

SMILES canónico |

O=[Co].[Al] |

| 12672-27-4 | |

Descripción física |

PelletsLargeCrystals |

Pictogramas |

Acute Toxic; Irritant; Health Hazard |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B72572.png)